molecular formula C20H18N4OS B11229878 3-(5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

3-(5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B11229878
M. Wt: 362.4 g/mol
InChI Key: YUGWSXPJHQEJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a prop-2-en-1-ylsulfanyl group, and a 1,2,4-triazole ring fused to an indole structure

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C20H18N4OS/c1-3-12-26-20-23-22-19(17-13-21-18-7-5-4-6-16(17)18)24(20)14-8-10-15(25-2)11-9-14/h3-11,13,21H,1,12H2,2H3

InChI Key

YUGWSXPJHQEJKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC=C)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the 1,2,4-triazole ring through the cyclization of appropriate precursors under reflux conditions . The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the prop-2-en-1-ylsulfanyl group is typically added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and enhance product purity . Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophilic and nucleophilic reagents depending on the functional group being targeted

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced forms of the compound

    Substitution: Various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is unique due to the presence of the 1,2,4-triazole ring fused to the indole structure, which imparts distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.